molecular formula C28H24N2O2S B4681276 N-benzyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide

N-benzyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide

Cat. No. B4681276
M. Wt: 452.6 g/mol
InChI Key: YGBHYCCRFQICHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a benzamide derivative that has shown promising results in scientific research, particularly in the fields of medicine and pharmacology. In

Mechanism of Action

The mechanism of action of N-benzyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. This compound has been found to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell proliferation and survival. In addition, it has also been found to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In animal models, this compound has been found to reduce tumor growth and inhibit the production of inflammatory cytokines. In addition, it has also been found to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide in lab experiments include its potential as an anticancer and anti-inflammatory agent. In addition, this compound has shown low toxicity in animal models. However, the limitations of using this compound in lab experiments include its limited solubility in water and the need for further studies to determine its efficacy and safety in humans.

Future Directions

There are several future directions for the research on N-benzyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide. These include further studies to determine its efficacy and safety in humans, the development of new synthetic methods to improve its solubility and bioavailability, and the exploration of its potential applications in other fields of scientific research. In addition, further studies are needed to elucidate its mechanism of action and identify potential targets for drug development.

Scientific Research Applications

N-benzyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide has shown potential applications in various fields of scientific research. In the field of medicine, this compound has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has also shown potential as an anti-inflammatory agent. It has been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.

properties

IUPAC Name

N-benzyl-2-[[4-(phenylsulfanylmethyl)benzoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O2S/c31-27(23-17-15-22(16-18-23)20-33-24-11-5-2-6-12-24)30-26-14-8-7-13-25(26)28(32)29-19-21-9-3-1-4-10-21/h1-18H,19-20H2,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBHYCCRFQICHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)CSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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